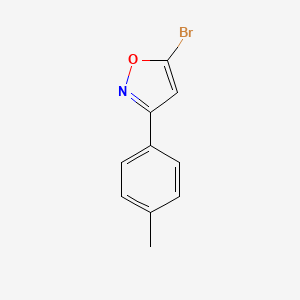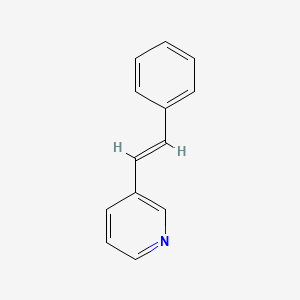
3-Styryl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Styryl-pyridine is an organic compound with the chemical formula C13H11N. It is a derivative of pyridine, where a styryl group (a vinyl group attached to a phenyl ring) is substituted at the third position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science, due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Styryl-pyridine can be synthesized through several methods. One common approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of enamines with ethynylketones to form aminodiene intermediates. These intermediates undergo cyclodehydration to yield substituted pyridines . Another method is the Kröhnke pyridine synthesis, which uses 1,3-dicarbonyl compounds and α-pyridinium methyl ketone salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Styryl-pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
3-Styryl-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 3-Styryl-pyridine varies depending on its application. For instance, as an antifungal agent, it disrupts the plasma membrane integrity of fungal cells, leading to cell death . The compound interacts with specific molecular targets, such as drug-efflux pumps, and affects various pathways involved in cell growth and survival.
Comparison with Similar Compounds
- 2-Styryl-pyridine
- 4-Styryl-pyridine
- Styrylpyridinium derivatives
Comparison: 3-Styryl-pyridine is unique due to its substitution pattern, which influences its electronic properties and reactivity. Compared to 2-Styryl-pyridine and 4-Styryl-pyridine, the position of the styryl group in this compound results in different chemical behavior and applications . Styrylpyridinium derivatives, on the other hand, are known for their antifungal and fluorescence properties, similar to this compound .
Properties
CAS No. |
5097-91-6 |
|---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H11N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-11H/b9-8+ |
InChI Key |
RMSGACVDMOLUPL-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
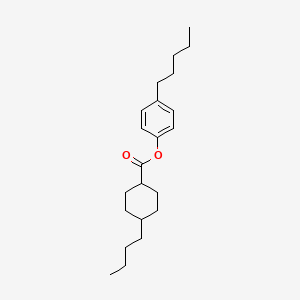

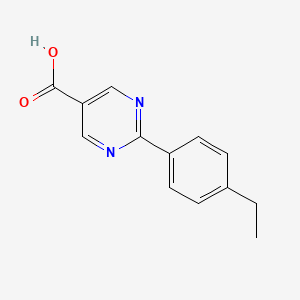
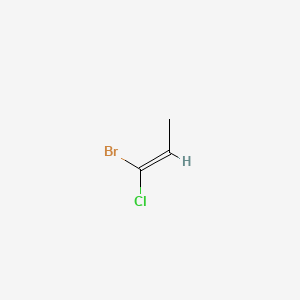
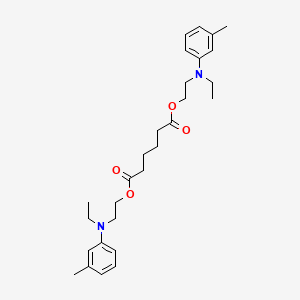
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

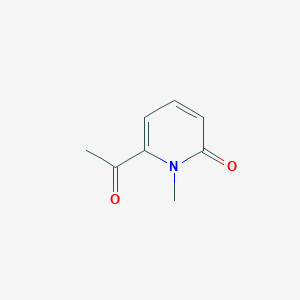
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
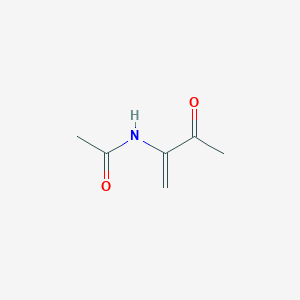
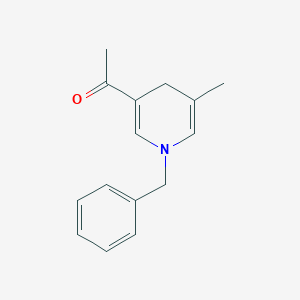
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
